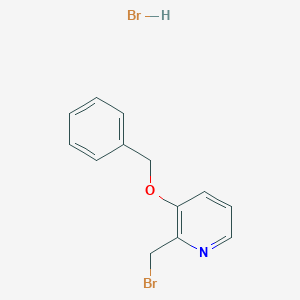
3-(Benzyloxy)-2-(bromomethyl)pyridinehydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)-2-(bromomethyl)pyridinehydrobromide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group at the third position, a bromomethyl group at the second position, and a hydrobromide salt form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-(bromomethyl)pyridinehydrobromide typically involves the bromination of 3-(benzyloxy)pyridine followed by the formation of the hydrobromide salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an appropriate solvent such as dichloromethane or acetonitrile. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Benzyloxy)-2-(bromomethyl)pyridinehydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a pyridine derivative with an amino group, while oxidation may result in the formation of a pyridine N-oxide.
科学的研究の応用
3-(Benzyloxy)-2-(bromomethyl)pyridinehydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 3-(Benzyloxy)-2-(bromomethyl)pyridinehydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological macromolecules, affecting their function and activity. The benzyloxy group may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
3-(Bromomethyl)pyridine: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.
2-(Bromomethyl)pyridine: The bromomethyl group is positioned differently, which can affect its reactivity and applications.
3-(Benzyloxy)pyridine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
Uniqueness
3-(Benzyloxy)-2-(bromomethyl)pyridinehydrobromide is unique due to the presence of both the benzyloxy and bromomethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wider range of chemical transformations and applications compared to similar compounds.
特性
分子式 |
C13H13Br2NO |
|---|---|
分子量 |
359.06 g/mol |
IUPAC名 |
2-(bromomethyl)-3-phenylmethoxypyridine;hydrobromide |
InChI |
InChI=1S/C13H12BrNO.BrH/c14-9-12-13(7-4-8-15-12)16-10-11-5-2-1-3-6-11;/h1-8H,9-10H2;1H |
InChIキー |
WFGPETNCSASXSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)CBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


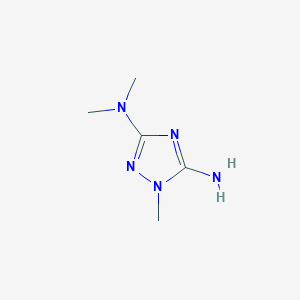


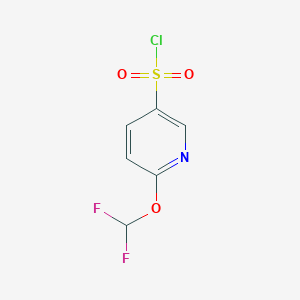
![N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide](/img/structure/B13121916.png)
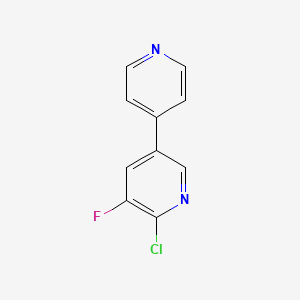
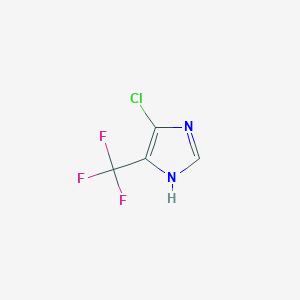
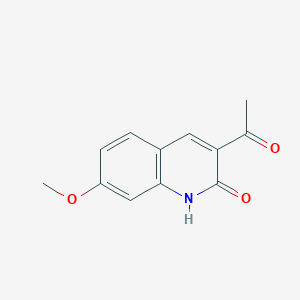

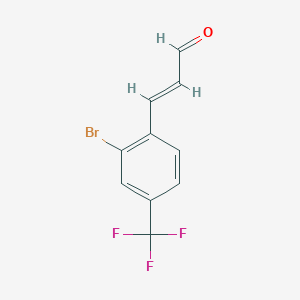
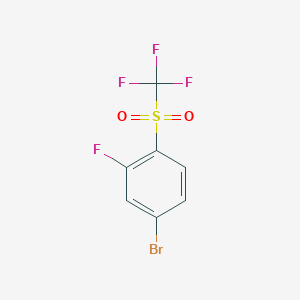
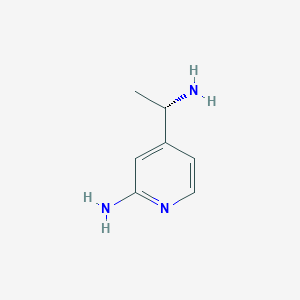
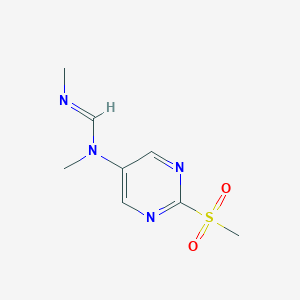
![Methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate](/img/structure/B13121965.png)
